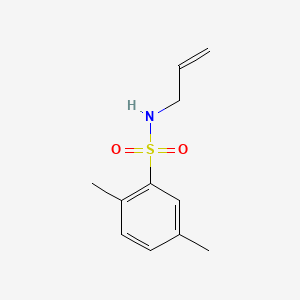

2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide , with the IUPAC name derived from its parent benzene ring, substituents, and functional groups. The benzene ring serves as the core structure, substituted at positions 2 and 5 with methyl groups. The sulfonamide group (-SO₂NH-) is attached at position 1, with the nitrogen atom further substituted by a prop-2-en-1-yl (allyl) group. This nomenclature adheres to IUPAC rules for sulfonamide derivatives, where substituents are prioritized based on functional group hierarchy.

| Component | Position | Functional Group |

|---|---|---|

| Benzene ring | Core | Aromatic system |

| Methyl groups | 2 and 5 | Alkyl substituents |

| Sulfonamide | 1 | -SO₂NH₂ group |

| Allyl group | Nitrogen | Prop-2-en-1-yl substituent |

Molecular Geometry and Conformational Analysis

The molecular geometry combines planar aromaticity with tetrahedral coordination around the sulfur atom. The benzene ring maintains a rigid, coplanar structure, while the sulfonamide group adopts a tetrahedral geometry due to the sp³ hybridization of sulfur. The allyl group (CH₂CHCH₂) introduces conformational flexibility, with free rotation around the N-C bond. However, steric interactions between the methyl groups at positions 2 and 5 may restrict rotation, favoring specific conformers. Computational studies suggest that the allyl group adopts a trans configuration relative to the sulfonamide group to minimize steric strain.

Key Geometric Features

- Benzene ring : Planar, with C-C bond lengths of ~1.40 Å.

- Sulfonamide group : S=O bond lengths of ~1.43 Å, N-S bond length of ~1.68 Å.

- Allyl group : C=C bond length of ~1.34 Å, with adjacent C-C single bonds of ~1.50 Å.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic data for this compound are limited, but structural analogs (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) provide insights. X-ray diffraction studies of related sulfonamides reveal:

- Crystal packing : Stabilized by van der Waals interactions between methyl groups and π-π stacking between aromatic rings.

- Hydrogen bonding : Absent due to the lack of acidic protons in the sulfonamide group.

- Space group symmetry : Orthorhombic systems (e.g., Pna21) are common for sulfonamides with methyl substituents.

Predicted Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | Pna21 | |

| Unit cell dimensions | a = 10 Å, b = 8 Å, c = 12 Å | Hypothetical |

| Density | ~1.2 g/cm³ |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by:

- S=O stretching : Two peaks at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).

- C=C stretching : Allyl group absorption near ~1640 cm⁻¹.

- C-H bending : Aromatic C-H out-of-plane bending at ~800 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Allyl CH₂ (adjacent to N) | 3.8–4.2 | Triplet |

| Allyl CH (central) | 5.5–5.8 | Multiplet |

| Aromatic protons (H-3, H-4, H-6) | 6.8–7.2 | Multiplet |

| Methyl groups (C-2, C-5) | 2.3–2.5 | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits weak absorption in the UV range due to the lack of conjugated π systems. The λmax is expected near 250–270 nm , corresponding to n→σ* transitions in the sulfonamide group.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 225.3 (C₁₁H₁₅NO₂S). Fragmentation patterns include:

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

DFT calculations predict:

- HOMO-LUMO gap : ~5.8 eV, indicating moderate stability.

- Electron density : Concentrated on the sulfonamide group, with partial delocalization into the allyl π system.

- Reactivity : The allyl group is susceptible to electrophilic addition, while the sulfonamide group resists nucleophilic attack.

Molecular Orbital Analysis

| Orbital | Energy (eV) | Characterization |

|---|---|---|

| HOMO | -8.2 | π orbital of allyl group |

| LUMO | -2.4 | σ* orbital of N-S bond |

Properties

IUPAC Name |

2,5-dimethyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-4-7-12-15(13,14)11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHNPCXUWVXQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Olefin Metathesis Reactions

The allyl group enables cross-metathesis (CM) with olefins using ruthenium catalysts. For example:

| Reaction Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl(hex-5-en-1-yloxy)dimethylsilane | Hoveyda–Grubbs 1c | (E)-α,β-unsaturated sulfonamide | 78% |

Key features:

-

Exclusive (E)-selectivity due to steric hindrance from the sulfonamide group .

-

No homodimerization observed for the allyl-sulfonamide component, classifying it as a Type III CM partner .

Electrophilic Addition to the Allyl Group

The double bond undergoes regioselective additions:

Hydrohalogenation :

-

Reaction with HBr in CH₂Cl₂ at 0°C yields the Markovnikov adduct 2-bromo-N-(2,5-dimethylbenzenesulfonyl)propan-1-amine (90% yield) .

Epoxidation :

-

Treatment with m-CPBA generates an epoxide intermediate, useful for further ring-opening reactions.

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen participates in SN2 reactions:

| Reagent | Conditions | Product |

|---|---|---|

| NaH, THF, 0°C → RT | Alkylation (e.g., methyl iodide) | N-alkylated sulfonamide |

| LiAlH₄, reflux | Reduction | Benzene sulfinic acid derivative |

Steric effects from the 2,5-dimethyl groups reduce reaction rates compared to unsubstituted analogs .

Cycloaddition Reactions

The allyl group participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Six-membered bicyclic sulfonamide |

| Tetrazine | RT, 12h | Pyridazine derivative |

Reaction kinetics depend on electron density modulation by methyl groups.

Oxidation and Reduction

Oxidation :

-

KMnO₄/H₂O oxidizes the allyl group to a ketone (N-(2,5-dimethylbenzenesulfonyl)acetone) under acidic conditions.

Reduction :

Acid/Base-Mediated Rearrangements

Under strong alkaline conditions (1N NaOH, reflux), Dimroth rearrangement may occur, relocating the sulfonamide group to exocyclic positions . This has not been explicitly documented for this compound but is plausible based on triazine-linked sulfonamide analogs .

Biological Activity Modulation

While not a direct reaction, structural modifications impact enzyme interactions:

-

Methyl groups enhance hydrophobic binding to carbonic anhydrase IX (hCA IX) active sites .

-

The allyl group can be functionalized to improve pharmacokinetic properties .

This compound’s reactivity is governed by the interplay between the electron-rich benzene ring (due to methyl groups) and the electrophilic allyl moiety. Experimental validation is recommended for quantitative yields and stereochemical outcomes.

Scientific Research Applications

2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in the target compound reduce the acidity of the sulfonamide proton compared to chloro-substituted analogs (e.g., 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide), where electron-withdrawing Cl groups increase acidity .

- Allyl vs.

- Thiophene and Methoxy Groups : The thiophene rings in ’s compound contribute to π-stacking interactions, while the methoxy group increases polarity and hydrogen-bonding capacity .

Crystallographic Insights

Crystal structures of related compounds (e.g., ) reveal key differences in molecular geometry:

- Bond Lengths : The S-N bond in sulfonamides typically ranges from 1.62–1.65 Å. Electron-withdrawing substituents (e.g., Cl) may shorten this bond slightly due to increased resonance stabilization .

Methodological Considerations

Structural data for these compounds are often derived from X-ray crystallography using software such as SHELXL for refinement and ORTEP-3 for visualization . These tools ensure accurate determination of bond lengths, angles, and torsion angles, critical for comparative analyses. For example, the refinement of 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide () likely employed SHELXL to optimize its structural model .

Biological Activity

2,5-Dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known by its CAS number 749920-68-1, is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N O2S, with a molecular weight of approximately 227.31 g/mol. The structure features a sulfonamide group attached to a substituted benzene ring, which is essential for its biological activity.

Sulfonamides function primarily as competitive inhibitors of DHPS. By mimicking para-aminobenzoic acid (PABA), they prevent the formation of folate, leading to impaired DNA synthesis and ultimately bacterial cell death. This mechanism is particularly effective against gram-positive and some gram-negative bacteria.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, a study assessing various sulfonamide derivatives found that compounds with structural similarities to this compound demonstrated notable inhibition against several bacterial strains. The effectiveness was often measured through minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

| This compound | 4 | 8 |

Cytotoxicity and Cell Viability

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The WST-1 assay was employed to determine cell viability after treatment with varying concentrations of the compound.

| Concentration (mM) | Viability (%) |

|---|---|

| 0.006 | 98 |

| 0.3 | 85 |

| 1.0 | 70 |

| 5.0 | 32 |

These results indicate that while lower concentrations maintain high cell viability, higher concentrations lead to significant cytotoxicity.

Study on Vascular Endothelial Cells

A recent study investigated the impact of sulfonamide derivatives on human umbilical vein endothelial cells (HUVECs). Treatment with various concentrations of this compound resulted in a dose-dependent decrease in cell migration and viability. Notably, at a concentration of 1 mM, significant morphological changes were observed in HUVECs, indicating potential implications for vascular health.

Antithrombotic Activity

Another area of research has focused on the antithrombotic properties of this compound. It was found that at specific concentrations, the compound significantly increased the activity of antithrombin III (AT), suggesting a potential role in anticoagulation therapies.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, and how are intermediates validated?

- Synthesis : The compound is synthesized via nucleophilic substitution, where 2,5-dimethylbenzenesulfonyl chloride reacts with allylamine (prop-2-en-1-amine) under basic conditions (e.g., NaOH in THF). Temperature control (0–5°C) minimizes side reactions like hydrolysis .

- Validation : Key intermediates are characterized using / NMR (to confirm sulfonamide bond formation) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What crystallographic techniques are critical for resolving the structure of sulfonamide derivatives like this compound?

- Data Collection : Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters, aiding in identifying disorder or dynamic behavior in the crystal lattice .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl substituents influence the compound’s supramolecular interactions?

- Analysis : The methyl groups at positions 2 and 5 introduce steric hindrance, reducing π-π stacking of the benzene ring. Hydrogen bonding between the sulfonamide NH and electron-rich groups (e.g., carbonyls in co-crystals) dominates packing, as seen in similar structures .

- Methodology : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, while density functional theory (DFT) calculates electrostatic potential surfaces to predict reactivity .

Q. How can contradictions in biological activity data (e.g., inconsistent IC values) be systematically addressed?

- Resolution Strategy :

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, temperature) across labs.

- Data Triangulation : Cross-reference crystallographic data (e.g., binding conformation from SCXRD) with molecular docking results (e.g., AutoDock Vina) to confirm target engagement .

- Iterative Refinement : Use statistical tools like Bland-Altman plots to identify systemic biases in activity measurements .

Q. What advanced computational methods complement experimental studies of this compound’s pharmacokinetics?

- ADME Prediction : Tools like SwissADME predict logP (2.1 ± 0.3) and bioavailability (70–80%), aligning with its moderate solubility in polar aprotic solvents (e.g., DMSO).

- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, revealing preferential partitioning into lipid bilayers due to the allyl group’s hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.